molecular formula C6H12ClF2NO B2641503 (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride CAS No. 2470279-06-0

(2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride

Cat. No.: B2641503
CAS No.: 2470279-06-0
M. Wt: 187.61
InChI Key: DWXUAKBWGJJYCT-NUBCRITNSA-N
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Description

(2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. The compound is characterized by the presence of a pyrrolidine ring substituted with a difluoromethoxymethyl group, and it exists as a hydrochloride salt. This compound is of interest due to its potential use in asymmetric synthesis and as a building block in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

    Introduction of Difluoromethoxymethyl Group: The difluoromethoxymethyl group is introduced via nucleophilic substitution reactions, often using difluoromethyl ethers as reagents.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoromethoxymethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxymethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

    (2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    (2R)-2-(Methoxymethyl)pyrrolidine;hydrochloride: A similar compound with a methoxymethyl group instead of a difluoromethoxymethyl group.

    (2R)-2-(Trifluoromethoxymethyl)pyrrolidine;hydrochloride: A related compound with a trifluoromethoxymethyl group.

Uniqueness: (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride is unique due to the presence of the difluoromethoxymethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable in various research applications.

Properties

IUPAC Name

(2R)-2-(difluoromethoxymethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXUAKBWGJJYCT-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)COC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470279-06-0
Record name (2R)-2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride
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